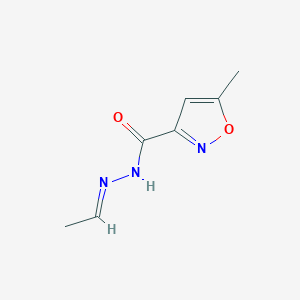
N'-Ethylidene-5-methylisoxazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in an aprotic organic solvent in the presence of an organic base . The process involves heating the reactants to a specific temperature range to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-Benzylidene-5-methylisoxazole-3-carbohydrazide: Known for its monoamine oxidase inhibitory activity.
N’-Phenylisoxazole-3-carbohydrazide: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
N’-Ethylidene-5-methylisoxazole-3-carbohydrazide stands out due to its specific structural features that confer unique biological activities. Its ethylidene group provides distinct reactivity and interaction with molecular targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
N-[(E)-ethylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h3-4H,1-2H3,(H,9,11)/b8-3+ |
InChI-Schlüssel |
FSQOWTNDQXFTIY-FPYGCLRLSA-N |
Isomerische SMILES |
C/C=N/NC(=O)C1=NOC(=C1)C |
Kanonische SMILES |
CC=NNC(=O)C1=NOC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
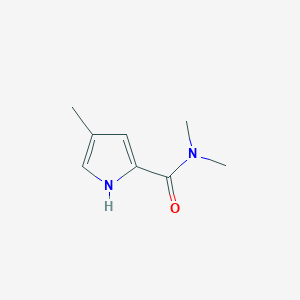
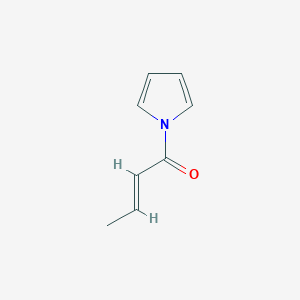
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
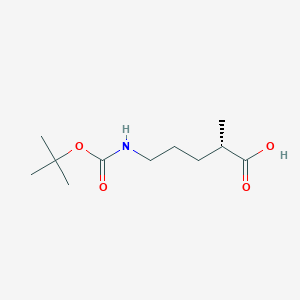
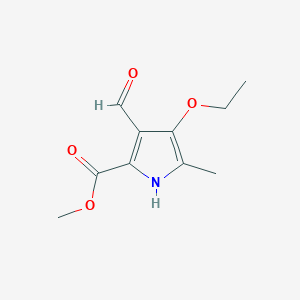
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)
